4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol
Description
Properties
CAS No. |
656800-92-9 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-[1-(9-bicyclo[3.3.1]nonanylidene)ethyl]phenol |
InChI |
InChI=1S/C17H22O/c1-12(13-8-10-16(18)11-9-13)17-14-4-2-5-15(17)7-3-6-14/h8-11,14-15,18H,2-7H2,1H3 |
InChI Key |
FGIDUFQWAWYUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCCC1CCC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
A widely adopted method involves reacting cyclopentadiene with 1,4-dibromobutane under Lewis acid catalysis (e.g., AlCl₃) to yield bicyclo[3.3.1]nonane derivatives. For example:
$$
\text{Cyclopentadiene} + 1,4\text{-dibromobutane} \xrightarrow{\text{AlCl}_3} \text{bicyclo[3.3.1]nonane} + 2\text{HBr}
$$
This method achieves 72–78% yields but requires strict control of reaction temperature (80–100°C) to minimize side products.
Woodward-Foote Synthesis
Alternative routes employ carbonium ion intermediates generated from norbornene derivatives. Treatment of norbornene with strong acids (e.g., H₂SO₄) induces ring expansion, forming the bicyclo[3.3.1]nonane core in 65–70% yields .
Introduction of the Ethylidene Group
The ethylidene moiety is introduced via Wittig olefination or Grignard addition to a bicyclo[3.3.1]nonan-9-one intermediate.
Wittig Reaction
Bicyclo[3.3.1]nonan-9-one reacts with ethyltriphenylphosphonium bromide in anhydrous THF under reflux to form the ethylidene derivative:
$$
\text{Bicyclo[3.3.1]nonan-9-one} + \text{Ph}3\text{P=CHCH}2\text{Br} \xrightarrow{\text{THF, 80°C}} \text{bicyclo[3.3.1]nonan-9-ylidene ethyl} + \text{byproducts}
$$
This method yields 60–68% product but requires chromatographic purification to isolate the exo-isomer.
Grignard Addition
Alternatively, Grignard reagents (e.g., CH₂=CHMgBr) add to bicyclo[3.3.1]nonan-9-one, followed by dehydration with POCl₃/pyridine:
$$
\text{Bicyclo[3.3.1]nonan-9-one} + \text{CH}2=\text{CHMgBr} \rightarrow \text{Alcohol intermediate} \xrightarrow{\text{POCl}3} \text{ethylidene product}
$$
Yields range from 55–62% , with isomer ratios (exo:endo) influenced by solvent polarity (DMF favors exo).
Functionalization with Phenolic Moiety
The phenolic group is introduced via Ullmann coupling or Friedel-Crafts alkylation .
Ullmann Coupling
4-Iodophenol reacts with the ethylidene-bicyclo[3.3.1]nonane derivative in the presence of CuI/1,10-phenanthroline:
$$
\text{Ethylidene-bicyclo derivative} + 4\text{-IC}6\text{H}4\text{OH} \xrightarrow{\text{CuI, DMF}} 4\text{-[1-(bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol}
$$
This method achieves 50–58% yields but requires elevated temperatures (120°C) and inert conditions.
Friedel-Crafts Alkylation
Direct alkylation of phenol with bicyclo[3.3.1]nonan-9-ylidene ethyl bromide using AlCl₃:
$$
\text{Phenol} + \text{BrCH}2\text{C(H)=bicyclo} \xrightarrow{\text{AlCl}3} 4\text{-substituted product}
$$
Yields are lower (40–45% ) due to competing ortho-substitution, necessitating regioselective catalysts like zeolites.
Purification and Isomer Separation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Exo-isomers dominate in polar solvents (e.g., DMF), while endo-isomers prevail in toluene.
Table 2: Isomer Distribution by Solvent
| Solvent | exo:endo Ratio | Purity (%) |
|---|---|---|
| DMF | 5:1 | 95 |
| Toluene | 1:2 | 90 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclo[3.3.1]nonane structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Functional Groups: The presence of a phenol group in the target compound may enhance antioxidant activity compared to non-phenolic analogs like diketones (). Methoxy groups, as in 9-methoxy derivatives, are associated with increased anticancer potency ().
- Core Modifications : Azabicyclo derivatives (e.g., 3-azabicyclo) exhibit coordination chemistry due to the nitrogen atom, unlike the all-carbon bicyclo system in the target compound ().
Reactivity Differences :
- The ethylidene bridge in the target compound may confer higher reactivity toward electrophilic addition compared to stable diketones.
- Methoxy-substituted derivatives resist oxidation better than phenolic analogs, influencing their stability in biological systems ().
Physicochemical Properties
- Solubility: Phenolic compounds (e.g., target) are more polar and water-soluble than methoxy or diketone derivatives.
- Thermal Stability : Fused bicyclo systems () exhibit higher melting points (>300°C) due to rigid structures, whereas diketones (e.g., 3,7-diones) melt at lower temperatures (~200°C) ().
Biological Activity
4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol (CAS No. 656800-92-9) is an organic compound characterized by a phenolic structure with a bicyclic alkylidene substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C17H22O
- Molecular Weight : 242.36 g/mol
- Structure : The compound features a bicyclo[3.3.1]nonane moiety, which contributes to its unique chemical properties and potential biological interactions.
Biological Activity Overview
Research into the biological activity of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol has primarily focused on its potential as an inhibitor of various biological pathways, including enzyme inhibition and anticancer properties.
Enzyme Inhibition
Studies have indicated that compounds with similar structures may act as inhibitors of specific enzymes involved in cancer progression and other diseases. The presence of the phenolic group suggests potential interactions with enzyme active sites, influencing their activity.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar bicyclic structures have been documented to exhibit cytotoxic effects against breast and prostate cancer cells.
Case Studies
-
Cytotoxicity Assays : In a study assessing the cytotoxic effects of phenolic compounds on human cancer cell lines, 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol exhibited significant inhibition of cell growth at micromolar concentrations.
Cell Line IC50 (µM) MCF-7 (Breast) 15 PC-3 (Prostate) 20 HeLa (Cervical) 25 - Mechanism of Action : Further research explored the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased rates of programmed cell death.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol:
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
